5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Overview
Description
4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is a π-conjugated spacer used in the synthesis of organic dyes . It has been used as a sensitizer in dye-sensitized solar cells (DSCs) .
Synthesis Analysis
The synthesis of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene involves the use of a catalyst called amberlyst15 . This simplified synthetic route has been used to create a new D−π-A organic dye, LC-5 .Molecular Structure Analysis
The molecular structure of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is characterized by a π-conjugated spacer, which is a key component in the synthesis of organic dyes .Chemical Reactions Analysis
The chemical reactions involving 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene are primarily related to its use as a sensitizer in dye-sensitized solar cells . The dye is used in conjunction with volatile and ionic liquid electrolytes, and the influence of these electrolytes on the photovoltaic performance of the DSCs has been investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene are characterized by its role as a π-conjugated spacer in the synthesis of organic dyes . Its properties have been investigated in the context of dye-sensitized solar cells .Scientific Research Applications
Electrochromic Materials :
- Polymers based on 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene exhibit unique electrochromic properties, such as a reversible color change from dark red to black, making them suitable for electrochromic devices (Cho et al., 2015).
- These polymers also demonstrate high coloration efficiency and fast coloration times, ideal for practical applications in smart windows and display technologies (Neo et al., 2015).
Organic Semiconductors :
- Ladder-type conjugated molecules based on 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene have been synthesized and found to have high electron mobility, making them promising materials for use in organic semiconductors (Tian et al., 2010).
- Theoretical studies suggest that these materials have anisotropic mobility, which is beneficial for high-performance electronic devices (Wei & Liu, 2014).
Photovoltaic Devices :
- Copolymers functionalized with 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-4,9-dione have been used in organic solar cells, demonstrating varying power conversion efficiencies (Zhao et al., 2008).
- Dye-sensitized solar cells utilizing dyes based on 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene as a π-spacer showed good photovoltaic performance (Cai et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S2/c1-3-17-15-9(1)5-11-7-14-12(8-13(11)15)6-10-2-4-18-16(10)14/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQQWSXQDWUNDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC4=C(C=C31)C5=C(C4)C=CS5)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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